molecular formula C14H17BrO3 B2732290 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde CAS No. 692264-04-3

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

Cat. No.: B2732290
CAS No.: 692264-04-3
M. Wt: 313.191
InChI Key: XHRKGYTZPJQOLT-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom, a cyclopentyloxy group, and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-(cyclopentyloxy)-5-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a non-polar solvent, and the temperature and reaction time are carefully monitored to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using a one-pot method, which simplifies the process and reduces production costs. The use of readily available and inexpensive raw materials, along with efficient reaction conditions, makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzoic acid.

    Reduction: 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is unique due to the presence of both cyclopentyloxy and ethoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

2-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-17-13-7-10(9-16)12(15)8-14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRKGYTZPJQOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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